Diazepam N-oxide

Beschreibung

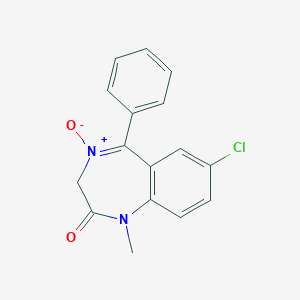

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloro-1-methyl-4-oxido-5-phenyl-3H-1,4-benzodiazepin-4-ium-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-18-14-8-7-12(17)9-13(14)16(19(21)10-15(18)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRDNGOSKVGXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C[N+](=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183077 | |

| Record name | Diazepam N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2888-64-4 | |

| Record name | Diazepam N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2888-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazepam N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazepam N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-benzo-1,4-diazepin-2-one 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAZEPAM N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H00DZV8M7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Transformations of Diazepam N Oxide

Direct Synthesis Approaches for Diazepam N-oxide

The direct synthesis of Diazepam N-oxide can be achieved through several chemical pathways. One notable method involves the treatment of an amino oxime with chloroacetyl chloride, followed by the introduction of a base. nih.gov This process leads to the formation of the N-oxide derivative. The presence of Diazepam N-oxide as an impurity in the synthesis of other benzodiazepines, such as Temazepam, underscores the importance of understanding and controlling its formation. ontosight.ai

Another described synthesis route starts with 2-amino-5-chlorobenzophenone, which is reacted with hydroxylamine (B1172632) to form an oxime. nih.gov This oxime is then treated with chloroacetyl chloride in the presence of acetic acid to produce a quinazoline (B50416) N-oxide. nih.gov Subsequent treatment with methylamine (B109427) results in a ring expansion, yielding chlordiazepoxide, a related benzodiazepine (B76468) N-oxide. nih.gov While not a direct synthesis of Diazepam N-oxide, this pathway illustrates the fundamental chemical principles involved in the formation of the 1,4-benzodiazepine (B1214927) N-oxide core structure.

Diazepam N-oxide as a Synthetic Intermediate in Benzodiazepine Production

Diazepam N-oxide is a valuable precursor in the synthesis of other benzodiazepines, most notably diazepam itself. Its reactivity allows for key chemical transformations, including reduction and alkylation.

Reduction of Diazepam N-oxide to Diazepam

A critical transformation of Diazepam N-oxide is its reduction to form diazepam. This reaction is a key step in several synthetic routes to this widely used anxiolytic drug. The reduction of the N-oxide functional group can be accomplished using various reducing agents. nih.govnih.gov

Commonly employed reagents for this purpose include phosphorus trichloride (B1173362) (PCl₃) or Raney nickel. nih.gov The reduction effectively removes the oxygen atom from the nitrogen, yielding the secondary amine characteristic of the diazepam structure. Another method involves the use of hydrogen for the reduction. nih.gov The efficiency and mild conditions of these reduction methods make them integral to the large-scale production of diazepam.

An alternative synthesis of diazepam from 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one-4-oxide involves reduction followed by methylation with dimethyl sulfate. nih.gov

Alkylation Reactions Involving Diazepam N-oxide

In addition to reduction, Diazepam N-oxide can undergo alkylation reactions. One of the early syntheses of diazepam involved the alkylation of the secondary amide nitrogen of an N-oxide intermediate with methyl iodide. nih.gov This step was followed by the reduction of the N-oxide to yield diazepam. nih.gov This highlights the utility of the N-oxide as a protecting group or a means to control reactivity at different positions within the benzodiazepine scaffold.

Exploration of Novel Synthetic Pathways to N-Oxide Compounds

The broader field of N-oxide chemistry is continually evolving, with researchers exploring novel synthetic pathways. These advancements have the potential to be applied to the synthesis of Diazepam N-oxide and other related compounds. For instance, the Sommelet reaction has been utilized in a metal-free strategy for the synthesis of pyrimidine (B1678525) N-oxides, demonstrating an effective and industrially suitable method. jsynthchem.com

Furthermore, research into the biosynthesis of N-oxide compounds is an emerging area. An artificial pathway for the synthesis of a phenazine (B1670421) N-oxide has been designed in Pseudomonas chlororaphis, showcasing the potential of metabolic engineering to produce these valuable compounds. acs.org The development of non-enzymatic pathways for nitric oxide generation from hydrogen peroxide and arginine also points to innovative chemical approaches that could inspire new synthetic routes for heterocyclic N-oxides. nih.gov

Microfluidic Reactor Applications in N-Oxide Synthesis

Microfluidic technology offers significant advantages for chemical synthesis, including rapid reaction times, enhanced safety, and improved process control. acs.org These benefits are particularly relevant to the synthesis of N-oxide compounds. The use of microfluidic reactors has been successfully demonstrated for the synthesis of graphene oxide, where the confined microscale environment enhances reaction kinetics. acs.org

In the context of benzodiazepine synthesis, microfluidic reactors have been employed for the continuous flow synthesis of diazepam, achieving high purity and yield within a short reaction time. frontiersin.org While direct application to Diazepam N-oxide synthesis is not extensively documented, the principles of controlled mixing and heat transfer in microreactors are well-suited for the oxidation reactions typically used to form N-oxides. mdpi.commdpi.com The development of microfluidic systems for nanoparticle synthesis further illustrates the versatility of this technology in controlling chemical reactions with high precision. escholarship.orgrsc.org

Biotransformation and Mechanistic Metabolic Pathways of Diazepam N Oxide

In Vitro Metabolic Fate of Diazepam N-oxide

The metabolic conversion of a compound is a critical determinant of its pharmacological profile and duration of action. In vitro studies using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are a standard method for elucidating these pathways.

Investigation of Primary Biotransformation Pathways in Liver Microsomes

To understand the metabolic fate of Diazepam N-oxide, in vitro experiments have been conducted using liver microsomal preparations. These studies are designed to identify the primary metabolites formed through enzymatic reactions, primarily those catalyzed by the cytochrome P450 (CYP450) system. Research has shown that when Diazepam N-oxide is incubated with mouse liver microsomes, it does not readily undergo significant biotransformation. This metabolic stability contrasts with the extensive metabolism of its parent compound, diazepam, which is rapidly converted to major metabolites such as N-desmethyldiazepam (nordiazepam) and temazepam in similar in vitro systems nih.govmdpi.comnih.gov.

Analysis of the Absence of Specific Metabolite Formation (e.g., N-methyloxazepam, Oxazepam) from Diazepam N-oxide

A key finding from in vitro metabolic studies is the notable absence of certain expected metabolites following the incubation of Diazepam N-oxide with liver enzymes. Specifically, experiments utilizing mouse liver microsomes demonstrated that neither N-methyloxazepam (temazepam) nor oxazepam were formed from Diazepam N-oxide. This lack of conversion indicates that the N-oxide functional group prevents or fails to facilitate the typical metabolic reactions, such as C3-hydroxylation, that are characteristic of diazepam itself.

The table below summarizes the findings from these in vitro metabolic investigations.

| Substrate | Incubation System | Key Metabolites Investigated | Result |

| Diazepam N-oxide | Mouse Liver Microsomes | N-methyloxazepam, Oxazepam | No formation detected |

Role of Diazepam N-oxide in the Broader Benzodiazepine (B76468) Metabolic Landscape

The metabolism of diazepam is a complex network of pathways leading to several active and inactive compounds mdpi.comdrugbank.comwikipedia.org. Understanding the potential role of derivatives like Diazepam N-oxide within this network is crucial for a complete picture of benzodiazepine biotransformation.

Evaluation of Diazepam N-oxide as a Proposed Intermediate in Diazepam Biotransformation

It has been hypothesized that Diazepam N-oxide might act as a metabolic intermediate in the conversion of diazepam to its 3-hydroxylated metabolite, temazepam. However, this hypothesis has not been substantiated by in vitro evidence. Researchers investigating this possibility were unable to detect the formation of Diazepam N-oxide in incubation mixtures of diazepam with rat liver microsomes. Furthermore, when Diazepam N-oxide was directly added to the enzyme preparation, it was not converted to temazepam. These findings strongly suggest that Diazepam N-oxide is not an intermediate in the primary C3-hydroxylation pathway of diazepam metabolism.

Enzymatic Interactions and Inhibition Profiles

N-oxide metabolites of various drugs have been identified as potential modulators of drug-metabolizing enzymes, which can lead to clinically significant drug-drug interactions.

In Vitro Evaluation of Cytochrome P450 Enzyme Inhibition by N-Oxide Metabolites

While specific inhibitory data for Diazepam N-oxide is not extensively detailed, research on other structurally diverse N-oxide metabolites provides valuable insight into their potential to interact with CYP450 enzymes. In vitro studies are essential for characterizing this inhibition.

For instance, investigations into various N-oxide metabolites have shown that they can act as inhibitors of specific CYP isozymes nih.gov. The N-oxides of clozapine (B1669256) and voriconazole (B182144) have demonstrated inhibitory activity against CYP2B6 and CYP2C19 nih.gov. In another case, sorafenib (B1663141) N-oxide was found to be a linear-mixed inhibitor of CYP3A4, and was approximately two-fold more effective as an inhibitor than its parent drug, sorafenib uts.edu.au. Molecular docking studies suggested that the N-oxide moiety of sorafenib N-oxide could interact directly with the heme group of the CYP3A4 enzyme, contributing to its inhibitory capacity uts.edu.au.

These findings highlight a general principle: the N-oxidation of a drug can produce a metabolite with a distinct CYP inhibition profile compared to the parent compound. This potential for CYP inhibition means that, depending on their circulatory concentrations, N-oxide metabolites could contribute to pharmacokinetic drug interactions nih.gov.

The following interactive table details the in vitro CYP450 inhibition profiles for several N-oxide metabolites from published case studies.

| N-Oxide Metabolite | Parent Drug | CYP Enzyme(s) Inhibited | Inhibition Potency (IC₅₀/Kᵢ) | Reference |

| Clozapine N-oxide | Clozapine | CYP2B6 | IC₅₀ = 8.3 µM | nih.gov |

| Clozapine N-oxide | Clozapine | CYP2C19 | IC₅₀ = 8.7 µM | nih.gov |

| Voriconazole N-oxide | Voriconazole | CYP2B6 | IC₅₀ = 10.5 µM | nih.gov |

| Voriconazole N-oxide | Voriconazole | CYP2C19 | IC₅₀ = 11.2 µM | nih.gov |

| Sorafenib N-oxide | Sorafenib | CYP3A4 | Kᵢ = 15 ± 4 µM | uts.edu.au |

Analytical Methodologies for Diazepam N Oxide Detection and Characterization

Spectroscopic Characterization Techniques in Research

Spectroscopic methods are indispensable for elucidating the molecular structure of Diazepam N-oxide. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal details about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. While specific experimental NMR data for Diazepam N-oxide is not extensively documented in readily available literature, the expected spectral characteristics can be inferred from the known spectrum of the parent compound, Diazepam, and the predictable electronic effects of the N-oxide functional group.

The introduction of the N-oxide group at the N-4 position of the diazepine (B8756704) ring is expected to induce significant changes in the chemical shifts of nearby protons (¹H NMR) and carbons (¹³C NMR). The oxygen atom is strongly electron-withdrawing, which deshields adjacent nuclei, causing their resonance signals to appear at a higher chemical shift (downfield).

Expected ¹H and ¹³C NMR Spectral Changes:

¹H NMR: Protons on the diazepine ring, particularly the methylene protons at the C-3 position, and aromatic protons on the fused benzene (B151609) ring would be expected to shift downfield compared to their positions in Diazepam.

¹³C NMR: The carbon atoms directly bonded to the N-4 atom (C-5 and the C-10a in the fused ring system) would experience the most significant deshielding and shift downfield. Studies on analogous compounds, such as N-alkylpiperidine N-oxides, have demonstrated that N-oxidation causes a notable deshielding of the adjacent α-carbons.

| Nucleus | Expected Shift Relative to Diazepam | Reason |

| ¹H (C-3) | Downfield | Inductive effect from the adjacent N-oxide group. |

| ¹³C (C-5) | Downfield | Significant deshielding due to direct attachment to the N-oxide group. |

| ¹³C (C-10a) | Downfield | Deshielding due to proximity to the N-oxide group. |

Note: This table represents predicted shifts as specific experimental data is not available in the cited sources.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Diazepam N-oxide would be expected to show characteristic bands for its core structure, with the most significant feature being the N-O stretching vibration. A vapor phase IR spectrum for Diazepam N-oxide is noted as being available in spectral databases nih.gov. The N-O stretching band in aromatic heterocyclic N-oxides is a strong and characteristic absorption that typically appears in the 1250-1350 cm⁻¹ region of the spectrum ias.ac.in.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Amide) | ~1685 |

| C=N (Iminium N-oxide) | ~1610 |

| Aromatic C=C | 1600-1450 |

| N-O Stretch | 1350-1250 |

| C-Cl Stretch | ~700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The introduction of the N-oxide group extends the chromophore of the benzodiazepine (B76468) system. This extension of conjugation, along with the presence of non-bonding electrons on the oxygen atom that can participate in n→π* transitions, is expected to cause a shift in the maximum absorbance wavelength (λmax) to a longer wavelength (a bathochromic or red shift) compared to Diazepam spcmc.ac.in.

Chromatographic Separation and Detection Methods

Chromatography is the primary technique for separating Diazepam N-oxide from its parent drug and other metabolites, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of benzodiazepines and their metabolites, including N-oxides, due to its high resolution and the mild conditions that prevent sample degradation researchgate.net. A typical stability-indicating HPLC method for Diazepam N-oxide would utilize a reverse-phase approach.

A common setup involves a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer (e.g., phosphate or ammonium acetate) to control the pH and improve peak shape nih.govnih.gov. Isocratic or gradient elution can be employed to achieve optimal separation of Diazepam, Diazepam N-oxide, and other related substances nih.gov. Detection is commonly performed using a UV detector, often set at a wavelength around 230-254 nm where benzodiazepines exhibit strong absorbance nih.govies.gov.pl.

| HPLC Parameter | Typical Conditions |

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and Aqueous Buffer (e.g., Ammonium Acetate) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at ~240 nm |

| Temperature | Ambient to 50 °C |

Gas Chromatography (GC) is generally not a suitable technique for the direct analysis of intact Diazepam N-oxide. Benzodiazepine N-oxides are known to be thermally labile and readily decompose under the high temperatures typically used in a GC injection port researchgate.net. The primary decomposition pathway involves the loss of the oxygen atom from the N-oxide moiety, resulting in the formation of the parent compound, Diazepam researchgate.net.

Therefore, if a sample containing Diazepam N-oxide is injected into a GC system, the resulting chromatogram would likely show a peak corresponding to Diazepam, not the N-oxide itself ies.gov.pl. This thermal degradation can lead to incorrect identification and quantification of the analyte. While derivatization can sometimes be used to analyze thermally unstable compounds by GC, methods like HPLC are preferred for Diazepam N-oxide to ensure the analysis of the intact molecule.

Mass Spectrometry (MS) Applications in Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive and specific technique used for the identification and quantification of compounds by measuring their mass-to-charge ratio (m/z). It is often coupled with a chromatographic system, such as HPLC (LC-MS), to provide unambiguous identification of separated analytes.

For Diazepam N-oxide (C₁₆H₁₃ClN₂O₂), high-resolution mass spectrometry (HRMS) can determine its elemental composition with high accuracy, with a calculated monoisotopic mass of 300.0666 Da.

When coupled with HPLC, LC-MS allows for the analysis of the intact molecule without the thermal degradation associated with GC sciex.com. In tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ (m/z 301.07) is selected and fragmented. A characteristic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da) researchgate.net. This would result in a product ion with an m/z of 285, corresponding to the protonated Diazepam molecule. This ion would then undergo further fragmentation consistent with the known fragmentation pattern of Diazepam researchgate.net.

| Ion | m/z (Monoisotopic) | Description |

| [M+H]⁺ | 301.07 | Protonated Diazepam N-oxide parent molecule. |

| [M+H-O]⁺ | 285.08 | Product ion after neutral loss of an oxygen atom. |

| Further Fragments | e.g., 193.1, 154.0 | Subsequent fragmentation of the Diazepam structure. |

This combination of chromatographic separation with highly specific mass spectrometric detection provides a robust and reliable method for the definitive identification and quantification of Diazepam N-oxide.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS is the preferred method for the quantitative analysis of benzodiazepines and their metabolites in biological samples due to its ability to provide structural information and high sensitivity. For the analysis of Diazepam N-oxide, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would typically be employed for separation. The choice of the stationary phase, mobile phase composition, and gradient elution program is critical for achieving optimal separation from other related compounds.

| Parameter | Typical Conditions for Benzodiazepine Analysis |

| Column | C18 reversed-phase (e.g., 150 x 3.0 mm, 3 µm) |

| Mobile Phase | A: Water with 0.1% formic acid or 10 mM ammonium acetate |

| B: Methanol or acetonitrile | |

| Elution | Gradient |

| Flow Rate | 0.4 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

This table presents typical LC-MS/MS parameters for benzodiazepine analysis, which could be adapted for Diazepam N-oxide.

Fragmentation Pathway Analysis of Diazepam N-oxide by MS

Understanding the fragmentation pathway of Diazepam N-oxide in a mass spectrometer is crucial for developing a selective and sensitive LC-MS/MS method. The fragmentation of N-oxides can be influenced by the ionization technique and the energy applied. In general, N-oxides can undergo a characteristic loss of an oxygen atom nih.gov.

For Diazepam N-oxide, the protonated molecule [M+H]⁺ would be the precursor ion. The fragmentation pattern would likely involve the loss of the N-oxide oxygen, followed by further fragmentation of the diazepam backbone. While a detailed fragmentation study for Diazepam N-oxide is not available, the fragmentation of diazepam itself has been studied nih.govresearchgate.netresearchgate.net. Common fragment ions of diazepam include those resulting from the loss of CO, Cl, and rearrangements of the benzodiazepine ring nih.govresearchgate.net. It is plausible that Diazepam N-oxide would exhibit some similar fragmentation patterns after the initial loss of oxygen.

| Precursor Ion (m/z) | Proposed Product Ions (m/z) | Fragmentation Pathway Description |

| [M+H]⁺ of Diazepam N-oxide | [M+H-16]⁺ | Loss of the N-oxide oxygen atom. |

| [M+H-16]⁺ | Further fragment ions | Subsequent fragmentation similar to that of protonated diazepam. |

This table outlines a proposed fragmentation pathway for Diazepam N-oxide based on general N-oxide behavior and known diazepam fragmentation.

Electrochemical Methods for Detection

Electrochemical methods offer a rapid and cost-effective alternative for the detection of electroactive compounds like Diazepam N-oxide. The presence of the N-oxide group, which is electrochemically active, makes these techniques particularly suitable.

Voltammetric Techniques (e.g., Differential Pulse Voltammetry, Cyclic Voltammetry)

Voltammetric techniques, such as differential pulse voltammetry (DPV) and cyclic voltammetry (CV), are well-suited for the analysis of benzodiazepines. The electrochemical reduction of the azomethine group is a common feature of this class of drugs. For Diazepam N-oxide, the N-oxide group provides an additional electroactive site.

Cyclic Voltammetry (CV): This technique can be used to study the electrochemical behavior of Diazepam N-oxide, including its reduction potential and the reversibility of the electrochemical process. Studies on diazepam have shown an irreversible reduction process ias.ac.in. A similar irreversible reduction would be expected for the N-oxide derivative.

Differential Pulse Voltammetry (DPV): DPV is a highly sensitive voltammetric technique that can be used for the quantitative determination of Diazepam N-oxide at low concentrations. The peak current in DPV is directly proportional to the concentration of the analyte.

While specific studies on the voltammetric behavior of Diazepam N-oxide are scarce, research on diazepam provides a basis for method development researchgate.netresearchgate.net.

Advanced Electrode Modification for Enhanced Electrochemical Sensing

To improve the sensitivity and selectivity of electrochemical detection, the working electrode can be modified with various nanomaterials. These modifications can enhance the electron transfer rate and increase the surface area for the electrochemical reaction.

Several studies have reported the use of modified electrodes for the determination of diazepam, which could be applicable to Diazepam N-oxide:

Silver Nanoparticles-N-Graphene Quantum Dots Ink Modified Electrode: This modification has been shown to enhance the electro-oxidation of several benzodiazepines researchgate.net.

Nanosize Conducting Poly(3-Methylthiophene) Modified Glassy Carbon Electrode: This modified electrode has demonstrated enhanced peak currents and detection sensitivity for diazepam researchgate.net.

Other Nanomaterials: Various other nanomaterials, such as metal oxides and carbon-based materials, have been explored for modifying electrodes to improve the detection of electroactive drug molecules mdpi.comnih.gov.

| Electrode Modification Material | Potential Advantage for Diazepam N-oxide Sensing |

| Graphene-based nanomaterials | High surface area and excellent conductivity. |

| Metal nanoparticles (e.g., Ag, Au) | Catalytic activity towards electrochemical reactions. |

| Conducting polymers | Enhanced electron transfer kinetics. |

This table summarizes potential electrode modification materials and their advantages for the electrochemical sensing of Diazepam N-oxide.

Method Development and Validation for Research Applications

The development and validation of analytical methods are essential to ensure the reliability and accuracy of research findings. For Diazepam N-oxide, any new analytical method would need to undergo a rigorous validation process according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Key validation parameters include:

Specificity: The ability of the method to exclusively measure Diazepam N-oxide in the presence of other components, such as diazepam and its other metabolites.

Linearity: The ability to obtain test results that are directly proportional to the concentration of Diazepam N-oxide within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of Diazepam N-oxide in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of Diazepam N-oxide in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

While specific validation data for Diazepam N-oxide methods are not available in the literature reviewed, numerous studies have detailed the validation of analytical methods for diazepam and other benzodiazepines, which can serve as a template for validating a method for Diazepam N-oxide rjptonline.orgpharmacophorejournal.comsaspublishers.comnih.govarcjournals.org.

Environmental Fate and Degradation Pathways of Diazepam N Oxide

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical transformation of a compound in the environment through non-biological processes such as photolysis, oxidation, and hydrolysis.

Photolytic Degradation under Simulated Environmental Conditions

Photolysis, or the breakdown of compounds by light, is a significant degradation pathway for many pharmaceutical compounds in sunlit surface waters. This process can occur directly, through the absorption of light by the compound itself, or indirectly, through reactions with photochemically generated reactive species.

Indirect photolysis involves the degradation of a compound by reactive species, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and reactive chlorine species (RCS), which are formed in the environment upon the absorption of sunlight by other substances like dissolved organic matter (DOM) or nitrate.

While direct data for Diazepam N-oxide is absent, the parent compound, diazepam, has been shown to be susceptible to degradation by these reactive species. The degradation of diazepam is significantly enhanced in the presence of •OH and RCS, which are key intermediates in various advanced oxidation processes. frontiersin.orgaksci.com For example, the UV/chlorine process, which generates •OH and RCS, has been shown to effectively degrade diazepam. aksci.com Given the high reactivity of these species, it is highly probable that Diazepam N-oxide would also be degraded through indirect photolysis. Studies on another pharmaceutical N-oxide, amisulpride (B195569) N-oxide, indicate it can be formed via photodegradation processes, highlighting the role of light in the transformation of such compounds in the environment. biocompare.comglpbio.com

Oxidative Transformation Processes (e.g., Advanced Oxidation Processes)

Advanced Oxidation Processes (AOPs) are water treatment technologies that rely on the generation of highly reactive oxidizing species, most notably the hydroxyl radical, to degrade persistent organic pollutants.

There are no specific studies detailing the degradation of Diazepam N-oxide by AOPs. However, extensive research on diazepam demonstrates its effective removal by various AOPs, including UV/H₂O₂, photo-Fenton, and ozonation. frontiersin.orgmdpi.commdpi.comacs.orgresearchgate.net The primary mechanism in these processes is the non-selective attack by hydroxyl radicals on the electron-rich moieties of the molecule. researchgate.net It is reasonable to expect that Diazepam N-oxide would also be susceptible to degradation by these powerful oxidative processes. The formation of amisulpride N-oxide has been observed during the ozonation of the parent compound, indicating that the N-oxide functional group itself can be involved in oxidative transformations. glpbio.comrsc.org

Hydrolytic Stability Assessments in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis can be influenced by pH and temperature and is a key factor in determining the persistence of a chemical in aqueous environments.

Specific data on the hydrolytic stability of Diazepam N-oxide is not available. The parent compound, diazepam, is generally considered to be relatively stable to hydrolysis under typical environmental pH conditions. mdpi.com However, the presence of the N-oxide group could potentially alter the electronic structure of the benzodiazepine (B76468) ring system and influence its susceptibility to hydrolysis. For comparison, chlordiazepoxide, a benzodiazepine N-oxide, is known to undergo hydrolysis to form demoxepam. researchgate.net This suggests that the N-oxide moiety may impact the hydrolytic stability of the benzodiazepine structure. Further research is necessary to assess the hydrolytic fate of Diazepam N-oxide.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by microorganisms such as bacteria and fungi. It is a crucial process for the natural attenuation of pollutants in soil and water.

There is a significant lack of information regarding the biodegradation of Diazepam N-oxide. Studies on its parent compound, diazepam, have generally concluded that it is poorly biodegradable in various environmental settings, including wastewater treatment plants and soil. uomustansiriyah.edu.iqresearchgate.netnih.gov Some research has pointed to limited transformation, such as demethylation, by specific fungal enzymes. uomustansiriyah.edu.iq Given the recalcitrant nature of the core benzodiazepine structure, it is likely that Diazepam N-oxide would also exhibit low biodegradability. However, without specific experimental data, its persistence against microbial degradation remains unconfirmed.

No Information Found on the Environmental Fate and Degradation of Diazepam N-oxide

A comprehensive search for scientific literature and research data concerning the environmental fate and degradation pathways of the specific chemical compound Diazepam N-oxide has yielded no significant findings. While extensive research is available on its parent compound, Diazepam, there appears to be a notable lack of studies specifically investigating the environmental behavior of Diazepam N-oxide.

The initial research plan aimed to detail the microbial and fungal biotransformation, identify environmental transformation products, and describe the sorption and partitioning behavior of Diazepam N-oxide. However, no relevant studies were identified that directly address these aspects for this particular compound.

Research on other pharmaceutical N-oxides exists, indicating that N-oxidation is a recognized metabolic pathway for some drugs, sometimes mediated by fungi such as Cunninghamella elegans. For instance, this fungus is known to produce N-oxide metabolites from various antihistamines. Similarly, N-oxide metabolites have been identified for other drugs like Voriconazole (B182144) and Desomorphine. However, this information is not directly applicable to Diazepam N-oxide and its specific environmental interactions.

The available literature predominantly focuses on the environmental presence, fate, and degradation of Diazepam itself. These studies cover its transformation into metabolites such as Nordiazepam, Temazepam, and Oxazepam, and its behavior in soil, sediment, and aquatic systems.

Therefore, the following sections as outlined in the initial request cannot be addressed due to the absence of available data:

Sorption and Environmental Partitioning Behavior in Aquatic and Soil Systems

This knowledge gap highlights a potential area for future environmental science research to understand the complete lifecycle of Diazepam and its derivatives in the environment.

Computational and Theoretical Studies of Diazepam N Oxide

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and dynamics simulations are powerful tools to explore the conformational landscape of molecules like Diazepam N-oxide. The seven-membered diazepine (B8756704) ring, fused to a benzene (B151609) ring, is flexible and can adopt various conformations. researchgate.net

Conformational analysis of diazepam, a closely related compound, has been performed using computer-aided techniques. researchgate.net These studies calculate the potential energy of the molecule as a function of specific dihedral angles to identify stable conformations. For diazepam, a minimum potential energy was found at specific angles, suggesting a preferred conformation for receptor binding. researchgate.net Similar approaches can be applied to Diazepam N-oxide to understand how the N-oxide group influences the conformational preferences of the diazepine ring.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. rsc.org For instance, MD simulations have been used to study the dynamics of diazepam in both crystalline and amorphous states, revealing the reorientation of its methyl group. rsc.org Such simulations on Diazepam N-oxide could elucidate the flexibility of the diazepine ring and the interactions of the N-oxide group with its environment. These studies are crucial for understanding how the molecule might adapt its shape to fit into a biological target like a receptor or an enzyme. researchgate.net

| Computational Method | Application to Diazepam N-oxide | Key Insights |

|---|---|---|

| Potential Energy Calculations | Determine the most stable conformations by calculating energy as a function of dihedral angles. | Identification of low-energy conformers that are likely to be biologically active. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulate the movement of atoms over time to explore conformational space and flexibility. rsc.org | Understanding of the dynamic behavior of the diazepine ring and the influence of the N-oxide group on its flexibility. rsc.org |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. researchgate.netijasrm.com DFT calculations can provide valuable information about the distribution of electrons, orbital energies, and various physicochemical properties of Diazepam N-oxide.

DFT studies on diazepam derivatives have been conducted to calculate properties like bond lengths, bond angles, Mulliken charges, and electrostatic potential. ijasrm.com These calculations help in understanding the reactivity of different parts of the molecule. For example, the calculated Mulliken charges can indicate which atoms are more susceptible to electrophilic or nucleophilic attack. derpharmachemica.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. nih.gov DFT calculations have been used to determine these properties for various benzodiazepines, and similar studies on Diazepam N-oxide would shed light on its electronic characteristics. nih.gov The presence of the N-oxide group is expected to significantly influence the electronic properties compared to diazepam. nih.gov

| Property | Significance for Diazepam N-oxide |

|---|---|

| Optimized Geometry (Bond Lengths, Bond Angles) | Provides the most stable three-dimensional structure of the molecule. ijasrm.com |

| Mulliken Charges | Indicates the partial charge on each atom, predicting sites for electrostatic interactions and chemical reactions. derpharmachemica.com |

| HOMO-LUMO Energies | Determine the molecule's electronic excitability and its ability to donate or accept electrons in chemical reactions. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts regions of electrophilic and nucleophilic reactivity. |

Mechanistic Insights into Chemical Reactions and Transformations via Computational Chemistry

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions and transformations involving Diazepam N-oxide. The N-oxide group can participate in various reactions, such as reduction to the parent diazepam or rearrangement to other products.

For instance, the reduction of N-oxides can be a crucial metabolic pathway. nih.gov Computational studies can model the reaction pathway of the reduction of Diazepam N-oxide, identifying transition states and calculating activation energies. This information helps in understanding the feasibility and kinetics of such transformations.

Furthermore, heterocyclic N-oxides can undergo interesting chemical transformations. mdpi.com Computational methods like DFT can be used to study the mechanisms of these reactions, providing insights into the role of catalysts and reaction conditions. For example, studies on other N-oxides have used DFT to understand the regioselectivity of reactions, such as N- versus O-alkylation. nih.gov Similar computational investigations on Diazepam N-oxide could predict its reactivity towards various reagents and help in designing new synthetic routes or understanding its metabolic fate.

Prediction of Interaction Modes with Enzymes or Other Chemical Entities

Understanding how Diazepam N-oxide interacts with biological macromolecules, such as enzymes and receptors, is crucial for explaining its pharmacological effects. Molecular docking and molecular dynamics simulations are the primary computational tools used for this purpose.

Molecular docking predicts the preferred binding orientation of a ligand to a receptor or enzyme active site. mdpi.comuts.edu.auscispace.com For benzodiazepines, the primary target is the GABA-A receptor. mdpi.comnih.gov Docking studies of diazepam and its derivatives with the GABA-A receptor have been performed to understand their binding modes. researchgate.netresearchgate.net These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor. nih.govnih.gov

Molecular docking of Diazepam N-oxide into the benzodiazepine (B76468) binding site of the GABA-A receptor could reveal how the N-oxide group affects its binding affinity and orientation compared to diazepam. The N-oxide moiety, being a strong hydrogen bond acceptor, could form specific interactions with the receptor that are not present in the parent compound. nih.govresearchgate.net

Diazepam N Oxide in Pharmaceutical Manufacturing and Impurity Research

Formation of Diazepam N-oxide as an Impurity in Benzodiazepine (B76468) Synthesis (e.g., Temazepam)

Diazepam N-oxide can emerge as an impurity during the synthesis of other benzodiazepines, a notable example being temazepam. ontosight.ai The formation of N-oxides can occur through the oxidation of tertiary amines and aromatic amines present in the core benzodiazepine structure. acs.org This oxidation can be an unintended side reaction in synthetic pathways that employ oxidizing agents. For instance, in some synthetic routes to diazepam, an N-oxide intermediate is intentionally formed and subsequently reduced. nih.gov If this reduction step is incomplete or if the reaction conditions are not meticulously controlled, Diazepam N-oxide can persist as an impurity.

The synthesis of chlordiazepoxide, the first benzodiazepine, involves a quinazoline (B50416) N-oxide intermediate, highlighting the relevance of N-oxide chemistry in this class of compounds from the outset. nih.gov The structural relationship between diazepam and its metabolites, including temazepam and oxazepam, involves hydroxylation and demethylation processes. researchgate.netresearchgate.net The potential for N-oxidation adds another layer of complexity to the impurity profiles of these drugs. The specific conditions of a synthetic process, including the choice of solvents, reagents, and temperature, can influence the propensity for N-oxide formation. europa.eu

Methodologies for Identification and Characterization of Diazepam N-oxide in Impurity Profiles

A variety of analytical techniques are employed to identify and characterize Diazepam N-oxide within the impurity profiles of benzodiazepine products. High-performance liquid chromatography (HPLC) is a cornerstone method for the separation and quantification of benzodiazepines and their impurities. nih.govresearchgate.net HPLC systems can be coupled with ultraviolet (UV) or mass spectrometry (MS) detectors for enhanced sensitivity and specificity. researchgate.net

Table 1: Analytical Techniques for Benzodiazepine Impurity Profiling

| Analytical Technique | Application in Impurity Analysis | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities like Diazepam N-oxide. nih.govresearchgate.net | High resolution, sensitivity, and applicability to a wide range of compounds. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of impurities. researchgate.net | Provides molecular weight and fragmentation data for definitive identification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities; may require derivatization for non-volatile compounds like benzodiazepines. nih.gov | High sensitivity and specificity. |

| Thin-Layer Chromatography (TLC) | A simple, rapid method for preliminary screening of impurities. nih.govunodc.org | Cost-effective and requires minimal sample preparation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural characterization of isolated impurities. nih.gov | Provides comprehensive structural information. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the impurity. unodc.org | Useful for confirming the presence of specific chemical bonds. |

For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are invaluable. nih.govunodc.org The process often involves isolating the impurity using preparative chromatography and then subjecting the pure substance to these spectroscopic methods. The resulting data provides a detailed picture of the molecule's structure, confirming its identity as Diazepam N-oxide.

Strategies for Impurity Control and Quantification in Pharmaceutical Product Development

Controlling impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and quality of the final drug product. ontosight.ai Strategies for controlling Diazepam N-oxide and other impurities begin with a thorough understanding of the synthetic process and potential degradation pathways. europa.eu

Key strategies include:

Process Optimization: Modifying reaction conditions (e.g., temperature, pH, solvent) to minimize the formation of N-oxides.

Purification Techniques: Employing robust purification methods, such as recrystallization or chromatography, to effectively remove impurities from the final API. frontiersin.org

Specification Setting: Establishing acceptable limits for known and unknown impurities based on safety data and regulatory guidelines. jpionline.org

Analytical Monitoring: Implementing validated analytical methods to routinely monitor impurity levels in raw materials, intermediates, and the final product. europa.eu

Quantification of Diazepam N-oxide is typically performed using a validated HPLC method with an appropriate detector. researchgate.net A reference standard of Diazepam N-oxide is used to accurately determine its concentration in the sample. The method must be validated for linearity, accuracy, precision, and sensitivity to ensure reliable results. kingston.ac.uk

Regulatory Considerations for N-Oxide Impurities in Active Pharmaceutical Ingredients

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in pharmaceutical products. veeprho.com The International Council for Harmonisation (ICH) provides a framework for these regulations, with specific guidelines addressing impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). europa.eujpionline.orgich.org

N-oxide impurities, like other impurities, are subject to these regulatory requirements. If an N-oxide is a potential mutagenic impurity, it may fall under the purview of the ICH M7 guideline, which addresses the assessment and control of DNA reactive (mutagenic) impurities. nih.gov The guideline outlines a risk-based approach to control these impurities to levels that pose a negligible carcinogenic risk. fda.gov

For N-oxide impurities that are not mutagenic, the qualification thresholds outlined in ICH Q3A/B apply. These thresholds dictate the level at which an impurity must be identified, and the level at which it must be qualified through safety studies. The acceptable intake of an impurity is a key consideration in setting these limits. pharmtech.com

The presence of nitrosamine (B1359907) impurities in some medications has led to increased scrutiny of all potential impurities, including N-oxides, that could form during manufacturing or storage. europa.eufda.gov This underscores the importance of a comprehensive risk assessment and control strategy for all impurities in APIs. fda.gov

Advanced Research Perspectives and Future Directions

Further Elucidation of In Vitro Biotransformation Pathways and Enzymes

The metabolic journey of diazepam is well-documented, primarily involving N-demethylation and C3-hydroxylation by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C19, to form active metabolites like desmethyldiazepam and temazepam. drugbank.comwikipedia.orgnih.gov The formation of N-oxides from tertiary amines like diazepam can also occur, often mediated by flavin-containing monooxygenases (FMOs). libretexts.org

Future research must focus on the reverse pathway: the in vitro biotransformation of Diazepam N-oxide itself. A primary anticipated pathway is the reduction of the N-oxide back to diazepam. This reductive metabolism is a known pathway for other N-oxide compounds and can be carried out by enzymes such as P450 reductases. ub.edunih.gov

Further studies should aim to:

Identify and characterize the specific human liver microsomal enzymes responsible for the reduction of Diazepam N-oxide.

Quantify the kinetics of this biotransformation to understand its rate and efficiency compared to other metabolic pathways.

Investigate potential secondary metabolic pathways, such as hydroxylation on the aromatic rings or demethylation, occurring before or after the N-oxide reduction.

Table 1: Potential In Vitro Biotransformation Reactions of Diazepam N-oxide

| Reaction | Potential Enzyme Family | Resulting Product | Research Focus |

|---|---|---|---|

| N-oxide Reduction | Cytochrome P450 Reductases | Diazepam | Determine specific isozymes and reaction kinetics. |

| Hydroxylation | Cytochrome P450 (e.g., CYP3A4) | Hydroxylated Diazepam N-oxide | Identify if this pathway occurs and its significance. |

Development of Advanced Analytical Techniques for Environmental Monitoring and Research

The detection of pharmaceuticals and their metabolites in the environment is a growing area of ecopharmacovigilance. tandfonline.com Given that diazepam and its metabolites are excreted and can persist in wastewater, developing sensitive methods for detecting Diazepam N-oxide is crucial for comprehensive environmental monitoring. researchgate.net

Current analytical methods for benzodiazepines in environmental and biological samples predominantly rely on chromatography coupled with mass spectrometry. nih.govmdpi.com Future advancements should focus on optimizing these techniques specifically for Diazepam N-oxide.

Key development areas include:

Enhanced Sample Preparation: Developing novel solid-phase extraction (SPE) sorbents or microextraction techniques to selectively isolate and pre-concentrate Diazepam N-oxide from complex matrices like wastewater and soil. tandfonline.commdpi.com

Improved Chromatographic Separation: Utilizing ultra-high-performance liquid chromatography (UHPLC) to achieve better resolution and faster analysis times for separating Diazepam N-oxide from its parent compound and other metabolites. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Employing techniques like LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) for unambiguous identification and quantification of Diazepam N-oxide at trace levels (ng/L). researchgate.net

Table 2: Comparison of Advanced Analytical Techniques for Benzodiazepine-related Compounds

| Technique | Common Application | Advantages | Future Direction for Diazepam N-oxide |

|---|---|---|---|

| LC-MS/MS | Quantification in water and biological samples mdpi.com | High sensitivity and selectivity. researchgate.net | Method validation specifically for Diazepam N-oxide; lower detection limits. |

| GC-MS | Analysis of volatile derivatives mdpi.com | Excellent for nonpolar compounds. | Derivatization protocols to improve volatility and thermal stability. |

Comprehensive Computational Studies for Predictive Chemical Behavior

Computational chemistry offers powerful tools for predicting the physicochemical properties, metabolic fate, and receptor interactions of molecules like Diazepam N-oxide. jst.go.jp While experimental data is indispensable, in silico models can guide future research by prioritizing experiments and providing mechanistic insights.

Future computational studies should include:

Molecular Docking: Simulating the interaction of Diazepam N-oxide with its primary biological target, the GABA-A receptor, as well as with metabolic enzymes like CYPs. researchgate.netresearchgate.net This can help predict binding affinity and orientation, offering clues about its potential activity and metabolic susceptibility.

Quantum Mechanics (QM) Calculations: Determining electronic properties, such as electrostatic potential and frontier molecular orbitals, to understand the reactivity of the N-oxide group and its influence on the molecule's stability and interaction capabilities.

Molecular Dynamics (MD) Simulations: Simulating the behavior of Diazepam N-oxide in biological environments, such as within a lipid bilayer or at the active site of an enzyme, to understand its dynamic interactions over time.

Table 3: Computed Properties of Diazepam N-oxide

| Property | Value | Significance | Source |

|---|---|---|---|

| Molecular Formula | C₁₆H₁₃ClN₂O₂ | Defines the elemental composition. | nih.gov |

| Molecular Weight | 300.74 g/mol | Used in quantitative analysis. | nih.gov |

| XLogP3 | 2.4 | Predicts lipophilicity and membrane permeability. | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | Indicates potential for hydrogen bonding interactions. | nih.gov |

Investigation of the Role of N-Oxide Functionality in Structure-Chemical Interaction Relationships

The N-oxide moiety is not merely a passive metabolic feature; it actively influences a molecule's chemical and pharmacological properties. nih.govresearchgate.net The relatively high electron density on the oxygen atom makes the N-oxide group a strong hydrogen bond acceptor. nih.govresearchgate.net This feature can significantly alter how the molecule interacts with biological targets.

Future research should systematically investigate the structure-activity relationships (SAR) conferred by the N-oxide group in the benzodiazepine (B76468) framework. researchgate.net This can be achieved by:

Bioisosteric Replacement Studies: Comparing the receptor binding affinity and functional activity of Diazepam N-oxide with diazepam and other analogues where the N-oxide is replaced by other functional groups (e.g., a carbonyl group). Research on other heterocyclic N-oxides has shown that this moiety can serve as a potent bioisostere for a carbonyl function, sometimes leading to superior activity. nih.gov

Crystallographic Studies: Obtaining X-ray crystal structures of Diazepam N-oxide bound to target proteins. Such studies would provide direct evidence of the specific hydrogen bonds and other interactions formed by the N-oxide group within the binding pocket, explaining its effect on affinity and selectivity. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for generating Diazepam N-oxide, and what methodological considerations are critical for ensuring high yield and purity?

- Diazepam N-oxide is synthesized via metabolic or chemical pathways. A common approach involves the oxidation of diazepam using agents like peroxides or enzymatic systems. For instance, the reduction of intermediates such as quinazoline-N-oxide with phosphorus trichloride (PCl₃) is a critical step to avoid over-reduction byproducts . Researchers must monitor reaction conditions (e.g., temperature, stoichiometry) to optimize purity, as side reactions can lead to dechlorination or ring-opening products .

Q. How can researchers differentiate Diazepam N-oxide from its parent compound using spectroscopic and chromatographic techniques?

- Spectroscopy : Nuclear magnetic resonance (NMR) can identify the N-oxide moiety via characteristic shifts in the ¹H-NMR spectrum (e.g., deshielding of adjacent protons). Mass spectrometry (MS) reveals a molecular ion peak at m/z = 301.1 (Diazepam N-oxide) vs. m/z = 284.1 (Diazepam) due to the addition of an oxygen atom .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) separates Diazepam N-oxide (retention time ~12.5 min) from Diazepam (~14.2 min) under gradient elution with acetonitrile/water .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the metabolic pathways of Diazepam N-oxide in preclinical models, particularly in relation to its reduction back to Diazepam?

- Use isotopic labeling (e.g., deuterated Diazepam N-oxide) to track reduction pathways in hepatic microsomes. Combine LC-MS/MS with kinetic assays to quantify reductive metabolites. For in vivo studies, employ Oct1-knockout mice to assess transporter-independent uptake, as demonstrated in sorafenib N-oxide studies . Note that Diazepam N-oxide reduction is pH-sensitive, requiring buffered systems (pH 7.4) to mimic physiological conditions .

Q. How do researchers resolve contradictions in data regarding the phototoxic effects of Diazepam N-oxide compared to Diazepam, and what in vitro models are suitable for such studies?

- Contradictions arise from differing photoreactivity: Diazepam N-oxide generates singlet oxygen under UVA, causing lipid peroxidation, whereas Diazepam lacks this property. Use 3T3 fibroblast assays with ROS-sensitive dyes (e.g., DCFH-DA) to quantify phototoxicity. Validate findings with comparative HPLC to rule out contamination by photodegradation byproducts (e.g., nitrosamines) .

Q. What are the challenges in characterizing N-oxide metabolites using mass spectrometry and NMR, and how can deuterium exchange experiments aid in structural elucidation?

- Challenges : N-oxides often fragment similarly to parent compounds in MS, complicating differentiation. In NMR, signal broadening due to paramagnetic oxygen can obscure structural details.

- Solutions : Perform hydrogen/deuterium (H/D) exchange to confirm the presence of labile N-oxide protons. For MS, employ high-resolution instruments (Q-TOF) to distinguish isotopic patterns .

Q. How can microreactor technology improve the continuous-flow synthesis of Diazepam N-oxide, and what parameters influence solid formation in these systems?

- Chip-type microreactors with triangular obstacles enhance mixing efficiency, reducing reaction time from hours to minutes. Key parameters include flow rate (0.1–1 mL/min) and temperature control (25–40°C). Solids formation, a common issue, is mitigated by integrating inline filters or adjusting solvent polarity (e.g., dichloromethane/ethanol mixtures) .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing contradictions in transporter-mediated uptake studies of N-oxide derivatives?

- Use Mann-Whitney U tests for non-normal distributions (e.g., cellular uptake data in OCT1-transfected vs. wild-type HEK293 cells). For dose-response studies, apply non-linear regression to calculate EC₅₀ values, ensuring replicates (n ≥ 6) to address variability .

Q. How should researchers document synthetic protocols for Diazepam N-oxide to ensure reproducibility and compliance with IUPAC guidelines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.